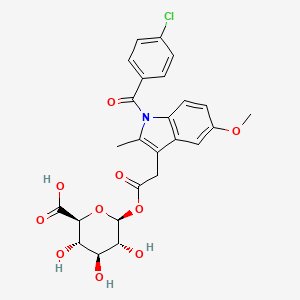

Indométhacine acyl-β-D-glucuronide

Vue d'ensemble

Description

Le glucuronide d'indométhacine est un métabolite majeur de l'indométhacine, un anti-inflammatoire non stéroïdien (AINS). L'indométhacine est largement utilisée pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques. La glucuronidation de l'indométhacine est une voie métabolique importante, conduisant à la formation de glucuronide d'indométhacine, qui est excrété dans l'urine .

Applications De Recherche Scientifique

Indomethacin glucuronide has several scientific research applications:

Pharmacokinetics: Studying the metabolism and excretion of indomethacin in humans and animals.

Drug Safety: Investigating the potential toxicities associated with acyl glucuronides, including protein binding and immune responses.

Bioconjugation: Exploring the use of indomethacin glucuronide in drug delivery systems and as a model compound for studying glucuronidation.

Analyse Biochimique

Biochemical Properties

Indomethacin Acyl-B-D-Glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .

Cellular Effects

Indomethacin Acyl-B-D-Glucuronide has been implicated in the toxicity of many xenobiotics . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues .

Molecular Mechanism

The molecular mechanism of Indomethacin Acyl-B-D-Glucuronide involves spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with the formation of a series of rearranged isomers that undergo reversible pyranose ring-opening to expose the reactive aldose form of the sugar .

Temporal Effects in Laboratory Settings

The rate of degradation of Indomethacin Acyl-B-D-Glucuronide via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The inherent instability of Indomethacin Acyl-B-D-Glucuronide under physiological conditions presents significant challenges in assessing its human safety .

Metabolic Pathways

Indomethacin Acyl-B-D-Glucuronide is involved in the glucuronidation pathway, an important metabolic pathway for carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives that often circulate in plasma prior to being excreted in urine and bile .

Transport and Distribution

The clearance of Indomethacin Acyl-B-D-Glucuronide is predominantly renal . It is also subject to biliary excretion, especially in species with a lower molecular weight/size threshold for biliary clearance .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le glucuronide d'indométhacine est synthétisé par la glucuronidation de l'indométhacine. Ce processus implique l'enzyme UDP-glucuronosyltransférase (UGT), qui catalyse le transfert de l'acide glucuronique à l'indométhacine. La réaction se produit généralement dans le foie, où les enzymes UGT sont abondantes .

Méthodes de production industrielle : La production industrielle de glucuronide d'indométhacine implique l'utilisation d'enzymes UGT recombinantes ou de microsomes hépatiques pour catalyser la réaction de glucuronidation. Les conditions réactionnelles comprennent un tampon approprié (par exemple, Tris-HCl), la présence d'UDP-acide glucuronique comme co-substrat, et des conditions optimales de pH et de température .

Analyse Des Réactions Chimiques

Types de réactions : Le glucuronide d'indométhacine subit principalement des réactions d'hydrolyse et de transacylation. L'hydrolyse peut se produire de manière enzymatique ou non enzymatique, conduisant à la libération de l'indométhacine et de l'acide glucuronique. Les réactions de transacylation impliquent le transfert du groupe acyle du glucuronide d'indométhacine vers des sites nucléophiles sur les protéines ou d'autres molécules .

Réactifs et conditions courants :

Hydrolyse : Catalysée par les estérases ou dans des conditions acides/basiques.

Transacylation : Se produit spontanément ou peut être catalysée par des enzymes.

Produits majeurs :

Hydrolyse : Indométhacine et acide glucuronique.

Transacylation : Protéines acylées ou autres molécules nucléophiles.

4. Applications de la recherche scientifique

Le glucuronide d'indométhacine a plusieurs applications de recherche scientifique :

Pharmacocinétique : Étude du métabolisme et de l'excrétion de l'indométhacine chez l'homme et l'animal.

Sécurité des médicaments : Investigation des toxicités potentielles associées aux glucuronides acylés, y compris la liaison aux protéines et les réponses immunitaires.

5. Mécanisme d'action

Le glucuronide d'indométhacine exerce ses effets principalement par l'intermédiaire de son composé parent, l'indométhacine. L'indométhacine inhibe les enzymes cyclooxygénases (COX), réduisant la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre. La glucuronidation de l'indométhacine facilite son excrétion et réduit sa toxicité systémique .

Composés similaires :

- Glucuronide de zomépirac

- Glucuronide de kétoprofène

- Glucuronide de diclofénac

- Glucuronide de naproxène

- Glucuronide d'acide salicylique

Comparaison : Le glucuronide d'indométhacine est unique en raison de sa forte réactivité et de son potentiel à former des adduits protéiques par des réactions de transacylation. Cette propriété le distingue des autres glucuronides d'AINS, qui peuvent avoir une réactivité plus faible et des profils métaboliques différents .

Mécanisme D'action

Indomethacin glucuronide exerts its effects primarily through its parent compound, indomethacin. Indomethacin inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The glucuronidation of indomethacin facilitates its excretion and reduces its systemic toxicity .

Comparaison Avec Des Composés Similaires

- Zomepirac glucuronide

- Ketoprofen glucuronide

- Diclofenac glucuronide

- Naproxen glucuronide

- Salicylic acid glucuronide

Comparison: Indomethacin glucuronide is unique due to its high reactivity and potential to form protein adducts through transacylation reactions. This property distinguishes it from other NSAID glucuronides, which may have lower reactivity and different metabolic profiles .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBWEVBGELGABM-CZLVRFMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75523-11-4 | |

| Record name | Indomethacin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

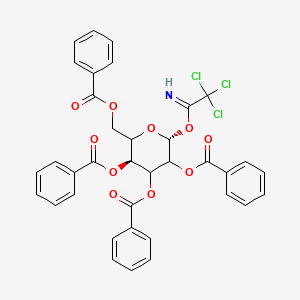

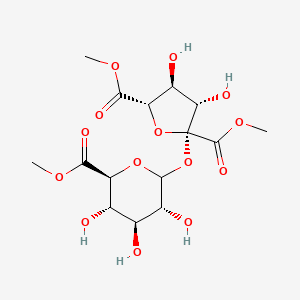

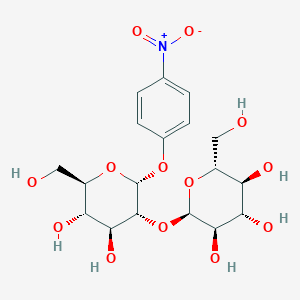

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

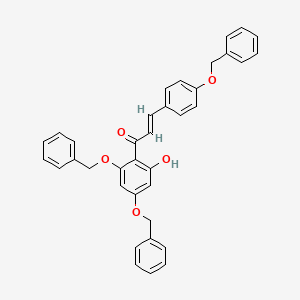

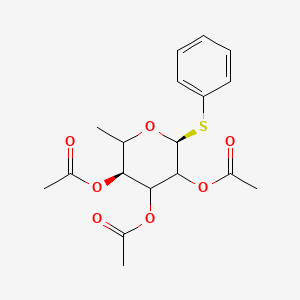

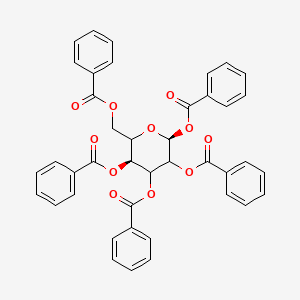

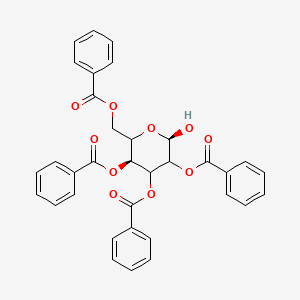

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140367.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)